
2,3-ジヒドロキシ安息香酸メチル
概要
説明
Methyl 2,3-dihydroxybenzoate, also known as 2,3-dihydroxybenzoic acid methyl ester, is a naturally occurring phenolic compound found in many plant species, including the bark of the oak tree. It is a white, crystalline solid with a melting point of approximately 150°C. It has a wide range of applications in the pharmaceutical, food, and cosmetic industries.
科学的研究の応用
材料科学
材料科学の分野では、この化合物の独特な特性が活用され、性能が向上した新しい材料が設計されています。 研究者は2,3-ジヒドロキシ安息香酸メチルを使用して、機械的強度、熱安定性、または光学特性が向上した材料を開発しています .
微生物代謝
2,3-ジヒドロキシ安息香酸メチル: は、微生物代謝研究において役割を果たします。これは、微生物における鉄の結合と輸送を行う分子であるシデロフォアの研究における重要な成分です。 この化合物がシデロフォア活性における役割を理解することは、微生物の増殖と病原性の洞察につながる可能性があります .
神経保護研究
2,3-ジヒドロキシ安息香酸メチルの神経保護効果を調べることに関心が寄せられています。 研究によると、それは神経細胞を酸化ストレスとアポトーシスから保護する可能性があり、神経変性疾患の文脈において関連しています .
作用機序
Target of Action
Methyl 2,3-dihydroxybenzoate primarily targets the enzyme 2,3-dihydroxybenzoate decarboxylase . This enzyme is involved in the decarboxylation of 2,3-dihydroxybenzoate, a process that is crucial in various biochemical reactions .
Mode of Action
The interaction of Methyl 2,3-dihydroxybenzoate with its target enzyme involves a unique catalytic mechanism. The compound travels through a V-shaped tunnel in the enzyme, and the side chain conformation of a tyrosine residue controls the entry and exit of the compound during reversible reactions . This interaction is direction-dependent, meaning it varies depending on whether the enzyme is undergoing decarboxylation or carboxylation .
Biochemical Pathways
The primary biochemical pathway affected by Methyl 2,3-dihydroxybenzoate is the decarboxylation of 2,3-dihydroxybenzoate . This process is crucial in various biochemical reactions, including the synthesis of certain organic compounds . The downstream effects of this pathway are yet to be fully understood and are a subject of ongoing research.
Result of Action
The molecular and cellular effects of Methyl 2,3-dihydroxybenzoate’s action are largely dependent on its interaction with 2,3-dihydroxybenzoate decarboxylase. By influencing the activity of this enzyme, the compound can affect the decarboxylation of 2,3-dihydroxybenzoate, thereby influencing various biochemical reactions .
Action Environment
The action, efficacy, and stability of Methyl 2,3-dihydroxybenzoate can be influenced by various environmental factors. For instance, the pH level can affect the direction of the enzyme catalytic reactions . At different pH values, the forward and reverse reactions could be separated . .
特性
IUPAC Name |
methyl 2,3-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAJWTSNTNAEIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178836 | |
| Record name | Methyl 2,3-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2411-83-8 | |
| Record name | Methyl 2,3-dihydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2411-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dihydroxybenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002411838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2,3-dihydroxybenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,3-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,3-dihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Methyl 2,3-dihydroxybenzoate's discovery in Garcinia mangostana L.?
A: The identification of Methyl 2,3-dihydroxybenzoate in young Garcinia mangostana L. fruits is noteworthy because this is the first reported instance of this compound being found in this plant species []. This discovery contributes to the expanding knowledge of the phytochemical diversity of Garcinia mangostana L., which is known for its edible fruit, the mangosteen.
Q2: How does the antibacterial activity of Methyl 2,3-dihydroxybenzoate compare to Methyl gallate?
A: Research indicates that Methyl 2,3-dihydroxybenzoate demonstrates comparable or even slightly stronger antibacterial activity against Ralstonia solanacearum compared to Methyl gallate []. This is significant because Ralstonia solanacearum is a devastating plant pathogen that causes bacterial wilt disease in various crops.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![beta-Alanine, N-[3-(acetylamino)phenyl]-N-(3-methoxy-3-oxopropyl)-, methyl ester](/img/structure/B1585471.png)
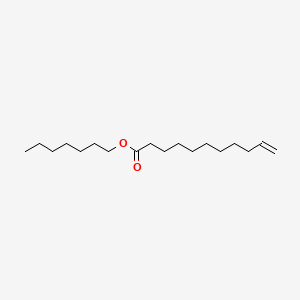
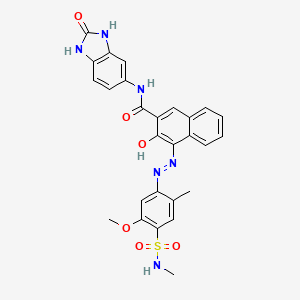


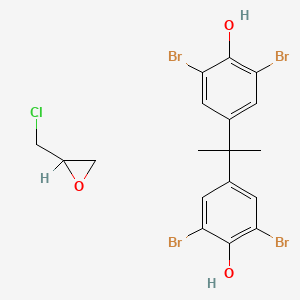
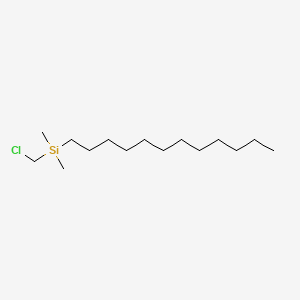
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-chloro-6'-(diethylamino)-](/img/structure/B1585485.png)

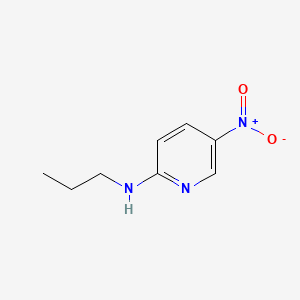

![Dimethyl 2-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]terephthalate](/img/structure/B1585490.png)
